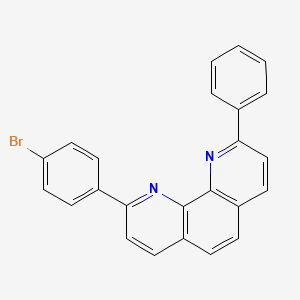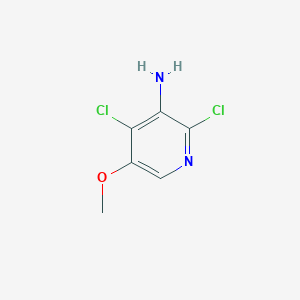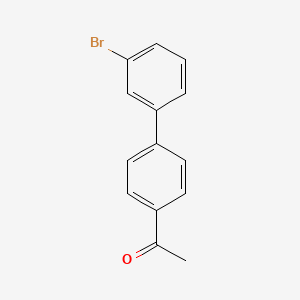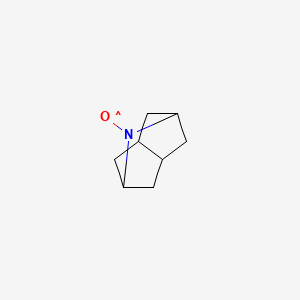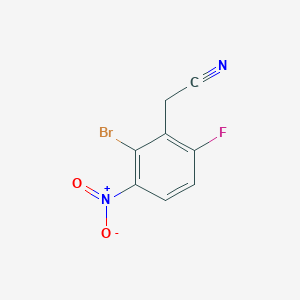
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromo, fluoro, and nitro substituent on a benzene ring, along with an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-nitrotoluene, followed by a nucleophilic substitution reaction to introduce the acetonitrile group.
Bromination: The starting material, 2-fluoro-3-nitrotoluene, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo substituent at the ortho position relative to the nitro group.
Nucleophilic Substitution: The brominated intermediate is then reacted with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) to replace the bromine atom with a cyano group, forming the desired acetonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The acetonitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in DMF.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Aminophenylacetonitrile: Formed by the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed by the oxidation of the acetonitrile group.
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, especially those involving nitrile-containing molecules.
Industrial Chemistry: It is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the bromo, fluoro, and nitro groups can enhance its binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromo-6-chloro-3-nitrophenyl)acetonitrile: Similar structure but with a chlorine substituent instead of fluorine.
2-(2-Bromo-6-fluoro-3-methylphenyl)acetonitrile: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile is unique due to the combination of bromo, fluoro, and nitro substituents, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H4BrFN2O2 |
|---|---|
Peso molecular |
259.03 g/mol |
Nombre IUPAC |
2-(2-bromo-6-fluoro-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFN2O2/c9-8-5(3-4-11)6(10)1-2-7(8)12(13)14/h1-2H,3H2 |
Clave InChI |
HDGDBBXNEJTWPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
